3-[4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)phenyl]-2H-chromen-2-one
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Overview
Description
3-{4-[(E)-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}-2H-CHROMEN-2-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chromen-2-one core, which is a derivative of coumarin, and is substituted with a benzylideneamino group and a benzyloxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 3-{4-[(E)-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(benzyloxy)benzaldehyde with 4-aminophenyl-2H-chromen-2-one under basic conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the condensation reaction.
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the principles of organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply to its industrial production.
Chemical Reactions Analysis
3-{4-[(E)-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., acids, bases), and specific temperature and pressure conditions to optimize the reaction yields. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
Scientific Research Applications
3-{4-[(E)-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}-2H-CHROMEN-2-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Researchers study the compound for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Its interactions with biological targets are of particular interest.
Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies, focusing on its ability to modulate specific biological pathways and its efficacy in disease models.
Industry: Although not widely used in industrial applications, the compound’s derivatives may find use in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{4-[(E)-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific biological context and the compound’s derivatives being studied.
Comparison with Similar Compounds
3-{4-[(E)-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}-2H-CHROMEN-2-ONE can be compared with other similar compounds, such as:
4-({(E)-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)-5-[4-(DIMETHYLAMINO)PHENYL]-4H-1,2,4-TRIAZOLE-3-THIOL: This compound features a triazole ring and different substituents, leading to distinct chemical and biological properties.
4-({(E)-[3-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)-5-[4-(DIMETHYLAMINO)PHENYL]-4H-1,2,4-TRIAZOLE-3-THIOL: Another similar compound with a triazole ring, differing in the position of the benzyloxy group and other substituents.
The uniqueness of 3-{4-[(E)-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}-2H-CHROMEN-2-ONE lies in its specific combination of functional groups and the chromen-2-one core, which imparts distinct reactivity and potential biological activities.
Properties
Molecular Formula |
C29H21NO3 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
3-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]chromen-2-one |
InChI |
InChI=1S/C29H21NO3/c31-29-27(18-24-8-4-5-9-28(24)33-29)23-12-14-25(15-13-23)30-19-21-10-16-26(17-11-21)32-20-22-6-2-1-3-7-22/h1-19H,20H2 |
InChI Key |
NTFYWERIAPEKIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)C4=CC5=CC=CC=C5OC4=O |
Origin of Product |
United States |
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